1,2,3,4-TETRAHYDRO-NAPHTHALENE-2,7-DIAMINE

Übersicht

Beschreibung

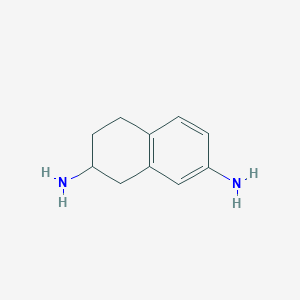

1,2,3,4-Tetrahydronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H14N2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two amino groups at the 2 and 7 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,7-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as palladium or platinum to facilitate the reduction of nitro groups to amino groups .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Fully hydrogenated derivatives.

Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development:

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to serve as a scaffold for developing new drugs targeting various diseases.

2. Anticancer Activity:

Research indicates that derivatives of tetrahydronaphthalene exhibit anticancer properties. Studies have shown that modifications to the tetrahydronaphthalene core can enhance cytotoxic activity against cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | |

| Various derivatives | Enhanced activity against specific cancer types |

Material Science Applications

1. Polymer Chemistry:

The compound is utilized in the synthesis of high-performance polymers due to its ability to improve thermal stability and mechanical properties. It is incorporated into polymer matrices to enhance their resilience and durability .

2. Coatings and Paints:

In coatings technology, this compound is employed to improve the gloss and smoothness of high-grade paints. Its incorporation into formulations contributes to better surface finishes and durability .

Chemical Synthesis Applications

1. Hydrogenation Reactions:

As a hydrogen donor solvent in coal liquefaction processes, this compound facilitates hydrogen transfer during the conversion of coal into liquid fuels. This application highlights its importance in energy production and sustainability efforts .

2. Catalysis:

The compound serves as a precursor for catalysts used in various chemical reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that modified tetrahydronaphthalene derivatives exhibited significant cytotoxicity against breast cancer cell lines. The research emphasized the need for further exploration of structure-activity relationships to optimize therapeutic efficacy .

Case Study 2: Polymer Applications

In polymer science research, this compound was integrated into epoxy resins to enhance thermal properties. The resulting materials showed improved heat resistance and mechanical strength compared to conventional formulations .

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, similar in structure but lacking amino groups.

1,2,3,4-Tetrahydronaphthalene-2,6-diamine: Another diamine derivative with amino groups at different positions.

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diamine is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

1,2,3,4-Tetrahydro-naphthalene-2,7-diamine (CAS Number: 63125-52-0) is a bicyclic amine compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- Structure : The compound features a tetrahydronaphthalene backbone with two amine groups at the 2 and 7 positions.

Synthesis

The synthesis of 1,2,3,4-tetrahydronaphthalene-2,7-diamine can be achieved through various methods. A notable method involves the reduction of 7-nitro-3,4-dihydronaphthalen-1(2H)-one oxime using palladium on activated carbon in a hydrogen atmosphere. This process yields the desired diamine with a high purity of approximately 96% .

Pharmacological Effects

This compound has been investigated for its potential as a thromboxane (TP) receptor antagonist. Thromboxane A2 plays a significant role in various physiological processes including vasoconstriction and platelet aggregation. The compound's ability to inhibit TP receptor activity may have implications for cardiovascular health and conditions such as Alzheimer's disease (AD), where TP receptor activation is linked to amyloid precursor protein (APP) expression and amyloid-beta (Aβ) release .

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : In a study involving Tg2576 mice (a model for AD), administration of TP receptor antagonists based on the tetrahydronaphthalene scaffold resulted in decreased Aβ plaque deposition when given at a dose of 5 mg/kg/day over six months. This suggests that targeting the thromboxane pathway may offer therapeutic benefits in neurodegenerative diseases .

- Cardiovascular Studies : Research has indicated that compounds structurally related to tetrahydronaphthalene can modulate vascular responses by inhibiting thromboxane-mediated vasoconstriction. This could have significant implications for developing treatments for hypertension and other cardiovascular disorders .

The biological activity of 1,2,3,4-tetrahydronaphthalene-2,7-diamine primarily revolves around its interaction with the TP receptor. By acting as an antagonist to this receptor, the compound can potentially lower the levels of inflammatory mediators and reduce oxidative stress within tissues.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUQAVKGARTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564184 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-75-5 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.